Hydroxydip-tolylborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxydip-tolylborane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with aryl lithium or Grignard reagents. For instance, the reaction of boron trichloride with 4-methylphenyl lithium in anhydrous conditions can yield this compound. Another method involves the use of potassium aryltrifluoroborates and boronic esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using boron trihalides and aryl lithium reagents. The process is carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Hydroxydip-tolylborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to boranes or other boron-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or boron hydrides.
Substitution: Halogenated or alkoxylated derivatives of this compound.
Scientific Research Applications
Hydroxydip-tolylborane has a wide range of applications in scientific research:
Medicine: this compound derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of hydroxydip-tolylborane involves its interaction with various molecular targets. The boron atom in the compound can form coordinate bonds with electron-rich species, making it a useful catalyst in various chemical reactions. The empty p-orbital at the boron center allows for the formation of stable complexes with nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Hydroxydip-tolylborane can be compared with other similar compounds, such as:
Triphenylborane: Unlike this compound, triphenylborane has three phenyl groups attached to the boron atom. It is widely used in organic synthesis and as a Lewis acid catalyst.
Triethylborane: This compound has three ethyl groups attached to the boron atom and is commonly used as a reducing agent and in polymerization reactions.
Boronic acids: These compounds contain a boron atom bonded to two hydroxyl groups and an organic substituent.
This compound stands out due to its unique combination of aryl and hydroxyl groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
bis(4-methylphenyl)borinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMSSYDWCPSFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521677 |
Source
|
Record name | Bis(4-methylphenyl)borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66117-64-4 |
Source
|
Record name | Bis(4-methylphenyl)borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.